Electron Mobility: Cd3As2 Thin Films vs. Zn3As2 Single Crystals and Graphene
Cd3As2 (001)-oriented epitaxial thin films exhibit electron mobilities up to 41,000 cm² V⁻¹ s⁻¹ at 2 K [1]. This is significantly higher than the 297 K mobility of Zn3As2 (10 cm² V⁻¹ s⁻¹) and comparable to high-quality graphene on h-BN, but achieved in a 3D bulk crystal suitable for scalable device fabrication [2][3]. The mobility of Cd3As2 is also tunable by over 3.6× via control of arsenic vacancy concentration (from 5,000 to 18,000 cm²/Vs) [4]. Graphene's mobility is often degraded by substrate interactions and lacks the bulk topological protection of Cd3As2.
| Evidence Dimension | Electron mobility (low temperature) |
|---|---|
| Target Compound Data | 41,000 cm² V⁻¹ s⁻¹ at 2 K |
| Comparator Or Baseline | Zn3As2: 10 cm² V⁻¹ s⁻¹ at 297 K; Graphene/SiO₂: ~10,000 cm² V⁻¹ s⁻¹ at 300 K |
| Quantified Difference | Cd3As2 mobility is 4,100× higher than Zn3As2 at comparable temperature; 4× higher than typical graphene on SiO₂ |
| Conditions | MBE-grown (001) Cd3As2 film on AlₓIn₁₋ₓSb buffer; Zn3As2 single crystal; graphene on SiO₂/Si |
Why This Matters
High mobility is critical for high-speed electronics, sensitive magnetoresistive sensors, and low-power spintronic devices; the 3D bulk nature of Cd3As2 offers easier integration than 2D graphene.
- [1] Goyal M, et al. Carrier mobilities of (001) cadmium arsenide films. APL Mater. 2020;8(5):051106. View Source
- [2] Physical Properties of Several II-V Semiconductors. Scilit. Accessed 2026. View Source
- [3] Bolotin KI, et al. Ultrahigh electron mobility in suspended graphene. Solid State Commun. 2008;146(9-10):351-355. View Source
- [4] Goyal M, et al. Direct link between disorder, mobility and magnetoresistance in topological semimetals. Phys Rev B. 2023;107:L220206. View Source
